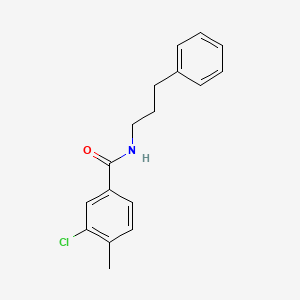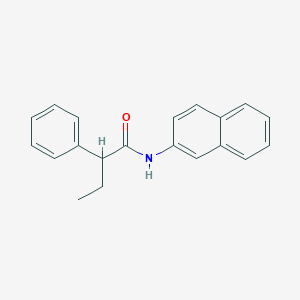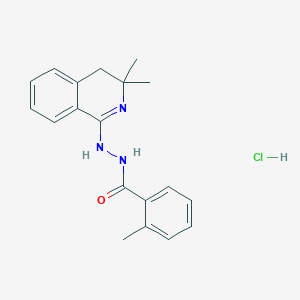
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of thiazolidinedione and has been found to possess several unique properties that make it a promising candidate for further investigation.
Mécanisme D'action
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the proliferation and migration of cancer cells, and induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it has been found to exhibit low toxicity and minimal side effects in animal studies. However, one limitation of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione-based drugs for the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the precise mechanisms of action of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione and to identify potential targets for drug development. Finally, future research should focus on optimizing the synthesis and formulation of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione to improve its bioavailability and efficacy.
Méthodes De Synthèse
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-bromobenzaldehyde and thiazolidine-2,4-dione. The reaction is typically carried out in the presence of a base catalyst such as piperidine or triethylamine and an organic solvent such as ethanol or methanol.
Applications De Recherche Scientifique
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of research. It has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCCIVUAKDYPN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)

![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)
![N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5139793.png)

![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)

![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
![3-({[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B5139831.png)